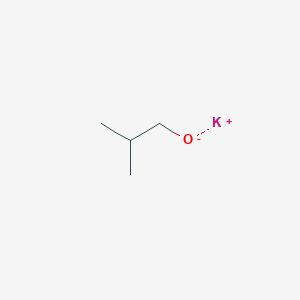
potassium;2-methylpropan-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
potassium;2-methylpropan-1-olate is a chemical compound with the molecular formula C4H9KO. It is also known as potassium 2-methyl-1-propanolate. This compound is a potassium salt derivative of 2-methyl-1-propanol, commonly referred to as isobutanol. It is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
potassium;2-methylpropan-1-olate can be synthesized through the reaction of 2-methyl-1-propanol with potassium hydroxide. The reaction typically occurs in an anhydrous environment to prevent the formation of unwanted by-products. The general reaction is as follows:
2-Methyl-1-propanol+Potassium hydroxide→Potassium 2-methyl-1-propanolate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The reaction is typically carried out in stainless steel reactors to prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
potassium;2-methylpropan-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
potassium;2-methylpropan-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and protein structure.
Medicine: It is explored for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium;2-methylpropan-1-olate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The potassium ion plays a crucial role in stabilizing the negative charge on the oxygen atom, making it a highly reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-propanol (Isobutanol): The parent alcohol from which the potassium salt is derived.
Potassium tert-butoxide: Another potassium alkoxide with similar reactivity but different steric properties.
Sodium 2-methyl-1-propanolate: The sodium salt analog of potassium;2-methylpropan-1-olate.
Uniqueness
This compound is unique due to its specific reactivity and solubility properties. The potassium ion provides distinct reactivity compared to its sodium counterpart, making it suitable for specific reactions where potassium is preferred over sodium.
Eigenschaften
CAS-Nummer |
14764-60-4 |
|---|---|
Molekularformel |
C4H10KO |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
potassium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.K/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
SRBPHIMDSSPBIL-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].[K+] |
Kanonische SMILES |
CC(C)C[O-].[K+] |
Key on ui other cas no. |
14764-60-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


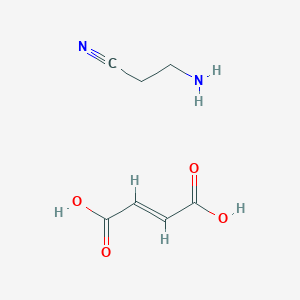
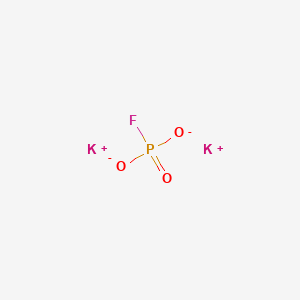
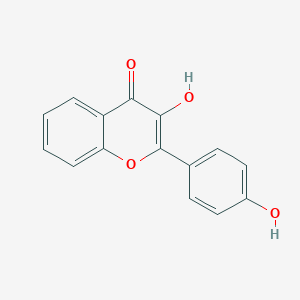
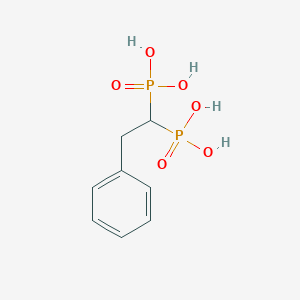
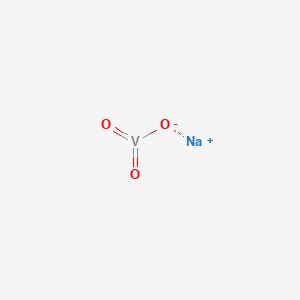

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

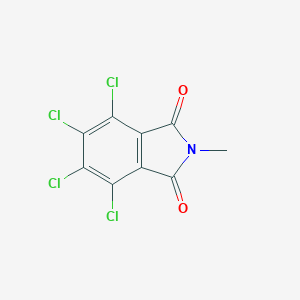
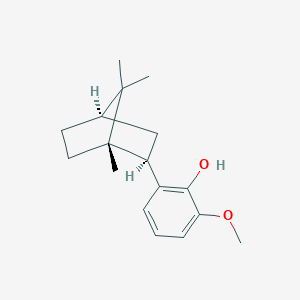
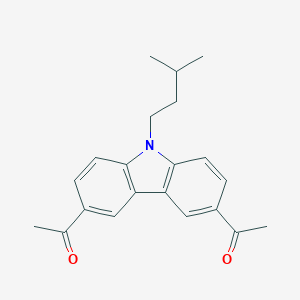


![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
